Core Concepts: A Multifunctional Tool for Peptide Chemistry and Enzyme Assays
Core Concepts: A Multifunctional Tool for Peptide Chemistry and Enzyme Assays
An In-Depth Technical Guide to Nα-Boc-Nβ-(2,4-dinitrophenyl)-L-diaminopropionic Acid N-hydroxysuccinimide Ester (Boc-Dap(Dnp)-Osu)
Nα-Boc-Nβ-(2,4-dinitrophenyl)-L-diaminopropionic Acid N-hydroxysuccinimide Ester, commonly abbreviated as Boc-Dap(Dnp)-Osu, is a highly specialized amino acid derivative designed for specific applications in peptide synthesis, drug development, and biochemical assays.[1][2] Its utility stems from a carefully designed molecular architecture where each component serves a distinct and critical function.
At its core, the molecule is a derivative of L-2,3-diaminopropionic acid (Dap), a non-canonical amino acid. This structure provides two distinct amino groups, an alpha-amino (Nα) and a beta-amino (Nβ) group, which allows for differential functionalization.
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Boc (tert-butyloxycarbonyl) Group: Attached to the Nα position, the Boc group is a well-established, acid-labile protecting group in peptide chemistry.[3][4] Its presence prevents the Nα-amino group from participating in unwanted reactions during peptide synthesis or labeling, and it can be selectively removed under specific acidic conditions, typically with trifluoroacetic acid (TFA).[5]
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Dnp (2,4-dinitrophenyl) Group: Covalently linked to the Nβ-amino group, the Dnp moiety is a powerful chromophore and, more importantly, an effective quencher for a wide range of fluorophores.[1] This property is central to its use in designing fluorogenic substrates for enzyme activity assays. The Dnp group absorbs the energy emitted by a nearby fluorophore, preventing it from fluorescing.
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Osu (N-hydroxysuccinimide) Ester: The carboxylic acid of the Dap backbone is activated as an Osu ester. This functional group is highly reactive toward primary amines (such as the N-terminus of a peptide or the side chain of a lysine residue) under mild basic conditions, forming a stable amide bond.[4] This "pre-activation" facilitates efficient and high-yield conjugation to target biomolecules.
Collectively, these features make Boc-Dap(Dnp)-Osu a premier reagent for introducing a Dnp quenching group onto the N-terminus of a synthetic peptide, a critical step in the construction of internally quenched fluorescent (IQF) substrates.
Physicochemical Properties
The physical and chemical properties of Boc-Dap(Dnp)-Osu are essential for its proper handling, storage, and application in experimental workflows.
| Property | Value | Source |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [6] |
| Molecular Formula | C18H21N5O10 | [6] |
| Molecular Weight | 467.4 g/mol | [6] |
| CAS Number | 214750-68-2 | [6][7] |
| Appearance | Typically a solid (e.g., powder or crystalline solid) | |
| Purity | Often ≥95% | [8] |
Chemical Structure and Synthetic Logic
The structure of Boc-Dap(Dnp)-Osu is the key to its function. The strategic placement of the protecting (Boc), quenching (Dnp), and activating (Osu) groups allows for its direct and specific use in complex synthetic schemes.
Caption: Chemical Structure of Boc-Dap(Dnp)-Osu.
The synthesis of this reagent is a multi-step process requiring careful control of protecting group chemistry. The general logic follows a path of sequential protection and activation, ensuring that each part of the molecule is modified in the correct order without side reactions.
Caption: Conceptual synthetic workflow for Boc-Dap(Dnp)-Osu.
Mechanism of Action in Fluorogenic Assays
The primary and most powerful application of Boc-Dap(Dnp)-Osu is in the creation of fluorogenic peptide substrates to measure enzyme activity, particularly for proteases. The principle relies on Förster Resonance Energy Transfer (FRET), where the Dnp group acts as a quencher for a fluorescent donor group (fluorophore) placed elsewhere on the peptide.
The Causality Behind the Method:
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Proximity-Induced Quenching: In the intact peptide substrate, the fluorophore and the Dnp quencher are held in close proximity by the peptide backbone. When the fluorophore is excited by an external light source, it transfers its energy non-radiatively to the nearby Dnp group instead of emitting light (fluorescence). The result is a low- or non-fluorescent substrate.
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Enzymatic Cleavage: The peptide sequence is designed to be a specific substrate for the enzyme of interest. When the enzyme is present, it recognizes and cleaves the peptide at a specific amide bond located between the fluorophore and the Dnp quencher.
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Signal Generation: This cleavage event separates the fluorophore from the Dnp quencher. Now spatially distant, the fluorophore can no longer efficiently transfer its energy to the quencher. Upon excitation, it releases its energy as detectable light, leading to a dramatic increase in fluorescence.
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Quantitative Measurement: The rate of the increase in fluorescence is directly proportional to the rate of enzymatic cleavage, allowing for precise, real-time measurement of enzyme activity. This is invaluable for kinetics studies and high-throughput screening of enzyme inhibitors.
Caption: Mechanism of a fluorogenic enzyme assay.
Detailed Experimental Protocol: N-terminal Labeling of a Peptide
This protocol describes a self-validating system for the covalent attachment of Boc-Dap(Dnp)-Osu to the N-terminus of a purified peptide.
Objective: To conjugate Boc-Dap(Dnp)-Osu to the free N-terminal amine of a target peptide.
Materials:
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Boc-Dap(Dnp)-Osu
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Purified peptide with a free N-terminus (pre-quantified)
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Anhydrous, amine-free Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)
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Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5, or similar
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Quenching Solution: 1 M Tris-HCl, pH 8.0
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
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Mass Spectrometer (e.g., ESI-MS)
Methodology:
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Peptide Preparation (The Substrate):
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Dissolve the purified peptide in the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL. The slightly basic pH is critical as it deprotonates the N-terminal primary amine, rendering it nucleophilic and ready for reaction, while minimizing hydrolysis of the Osu ester.
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Reagent Preparation (The Label):
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Immediately before use, dissolve Boc-Dap(Dnp)-Osu in a minimal volume of anhydrous DMF. A 10-fold molar excess relative to the peptide is a robust starting point. Causality Note: Using anhydrous DMF is crucial to prevent premature hydrolysis of the highly reactive Osu ester, which would deactivate the reagent.
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-
Coupling Reaction:
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To the stirring peptide solution, add the dissolved Boc-Dap(Dnp)-Osu solution dropwise.
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Add a small amount of DIPEA (2-3 equivalents relative to the peptide) to maintain the basicity of the reaction medium as the reaction proceeds.
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Allow the reaction to proceed for 2-4 hours at room temperature, protected from light (as the Dnp group can be light-sensitive).
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Reaction Quenching:
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To consume any unreacted Boc-Dap(Dnp)-Osu, add a small volume of the Quenching Solution (e.g., 1 M Tris-HCl). The primary amines in Tris will react with the remaining Osu esters. Let this sit for 30 minutes.
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Purification (Self-Validation Step 1):
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Purify the reaction mixture using RP-HPLC. The conjugated peptide will be more hydrophobic than the starting peptide due to the addition of the Boc and Dnp groups.
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This increased hydrophobicity will result in a significantly longer retention time on a C18 column compared to the unreacted peptide, providing the first visual confirmation of a successful reaction. Collect the peak corresponding to the labeled product.
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Characterization (Self-Validation Step 2):
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Analyze the collected HPLC fraction by Mass Spectrometry.
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The expected mass of the product will be: Mass (Product) = Mass (Original Peptide) + 352.3 Da (the mass added by Boc-Dap(Dnp) after loss of Osu).
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Confirmation of this exact mass provides definitive proof of successful, single-site conjugation.
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Safety and Handling
As a laboratory chemical, Boc-Dap(Dnp)-Osu and its precursors require careful handling.
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Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
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Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes, as related compounds can cause irritation.[10]
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Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, often at -20°C, to prevent degradation and hydrolysis of the Osu ester.[12]
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Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]
References
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PubChem. Boc-Dap-OH | C8H16N2O4. National Center for Biotechnology Information. [Link]
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PubChem. Boc-Dap(Dnp)-Osu | C18H21N5O10. National Center for Biotechnology Information. [Link]
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AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Boc-Dap(Dnp)-Osu | C18H21N5O10 | CID 75487665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 214750-68-2|Boc-dap(dnp)-osu|BLD Pharm [bldpharm.com]
- 8. 3D-FB48829 - n-boc-n-24-dinitrophenyl-l-23-diaminopropioni… [cymitquimica.com]
- 9. biosynth.com [biosynth.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
